Melting Point Differentiation: POS Occupies a Critical Intermediate Thermal Niche Between POP and SOS
The stable β-form melting point of 2-palmito-1-stearo-3-olein (POS) is 35.9°C, which is precisely intermediate between its symmetric counterparts 1,3-dipalmitoyl-2-oleoyl-glycerol (POP, 36.7°C) and 1,3-distearoyl-2-oleoyl-glycerol (SOS, 43.0°C) [1]. This quantitative thermal characteristic is not shared by its positional isomer, 1-palmitoyl-2-stearoyl-3-oleoyl-glycerol (PSO), nor by simple blends of monoacid TAGs.
| Evidence Dimension | Melting point of the stable β polymorph |
|---|---|
| Target Compound Data | 35.9 °C |
| Comparator Or Baseline | POP (36.7 °C) and SOS (43.0 °C) |
| Quantified Difference | POS is 0.8 °C lower than POP and 7.1 °C lower than SOS |
| Conditions | Differential Scanning Calorimetry (DSC) of pure triclinic polymorphs |
Why This Matters
The specific melting point of 35.9°C, which is close to human body temperature, is a key determinant for the desirable mouthfeel and 'snap' of chocolate, making POS an essential component in cocoa butter equivalent (CBE) formulations where precise melting behavior is required.
- [1] NSTL Archive. (n.d.). Melt crystallization and solvent crystallization of POP and SOS. National Science and Technology Library. View Source
